2-(4-Methylpiperidin-1-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride

CAS No.: 1384430-55-0

Cat. No.: VC2874630

Molecular Formula: C12H18ClNOS

Molecular Weight: 259.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1384430-55-0 |

|---|---|

| Molecular Formula | C12H18ClNOS |

| Molecular Weight | 259.8 g/mol |

| IUPAC Name | 2-(4-methylpiperidin-1-yl)-1-thiophen-2-ylethanone;hydrochloride |

| Standard InChI | InChI=1S/C12H17NOS.ClH/c1-10-4-6-13(7-5-10)9-11(14)12-3-2-8-15-12;/h2-3,8,10H,4-7,9H2,1H3;1H |

| Standard InChI Key | NKTJCUPSEXORTD-UHFFFAOYSA-N |

| SMILES | CC1CCN(CC1)CC(=O)C2=CC=CS2.Cl |

| Canonical SMILES | CC1CCN(CC1)CC(=O)C2=CC=CS2.Cl |

Introduction

Chemical Identity and Properties

Chemical Identifiers

2-(4-Methylpiperidin-1-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride is uniquely identified through various systematic nomenclature systems and database identifiers. These identifiers provide researchers with standardized ways to reference this specific compound across scientific literature and chemical databases. The compound is registered with the Chemical Abstracts Service (CAS) under the number 1384430-55-0, which serves as its primary unique identifier in the scientific community . For computational chemistry and cheminformatics applications, the compound can be represented using its InChIKey (NKTJCUPSEXORTD-UHFFFAOYSA-N), which enables rapid database searching and structure verification .

Table 1: Chemical Identifiers of 2-(4-Methylpiperidin-1-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride

| Identifier Type | Value |

|---|---|

| CAS Number | 1384430-55-0 |

| IUPAC Name | 2-(4-methylpiperidin-1-yl)-1-thiophen-2-ylethanone;hydrochloride |

| InChI | InChI=1S/C12H17NOS.ClH/c1-10-4-6-13(7-5-10)9-11(14)12-3-2-8-15-12;/h2-3,8,10H,4-7,9H2,1H3;1H |

| InChIKey | NKTJCUPSEXORTD-UHFFFAOYSA-N |

| SMILES | CC1CCN(CC1)CC(=O)C2=CC=CS2.Cl |

| PubChem CID | 71755422 |

Structural Characteristics

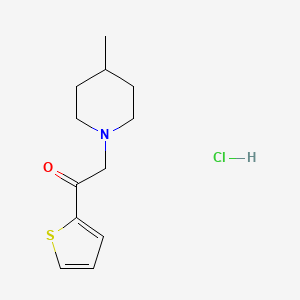

The compound consists of a thiophene ring (a five-membered aromatic heterocycle containing a sulfur atom) connected to a carbonyl group, which is then linked to a 4-methylpiperidine moiety via a methylene bridge. The additional hydrochloride component makes this a salt form of the parent compound . The thiophene ring contributes aromatic character to the molecule, while the piperidine ring provides a basic nitrogen center that forms the salt with hydrochloric acid. The methyl substituent at the 4-position of the piperidine ring adds lipophilicity and potential stereochemical implications for biological interactions.

Physical and Chemical Properties

2-(4-Methylpiperidin-1-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride possesses distinct physical and chemical properties that influence its behavior in research settings. The compound has a molecular formula of C12H18ClNOS and a precise molecular weight of 259.8 g/mol . As a hydrochloride salt, it generally exhibits enhanced water solubility compared to its parent compound, which is a crucial characteristic for biological assays and pharmaceutical research. The salt formation occurs at the basic nitrogen of the piperidine ring, which becomes protonated and forms an ionic bond with the chloride counter ion .

Structure and Composition

Molecular Structure

The molecular structure of 2-(4-Methylpiperidin-1-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride features several key components that define its chemical behavior. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, serves as one of the primary structural elements. This ring contributes to the compound's potential for π-stacking interactions with aromatic amino acid residues in biological systems. The carbonyl group (C=O) adjacent to the thiophene ring creates a ketone functionality that can participate in hydrogen bonding as a hydrogen bond acceptor. The 4-methylpiperidine portion introduces a basic nitrogen center within a six-membered saturated heterocyclic ring, with a methyl substituent at the 4-position that adds steric bulk and hydrophobicity .

The methylene bridge (-CH2-) connecting the carbonyl group to the piperidine nitrogen provides conformational flexibility to the molecule. This flexibility may be significant for the compound's ability to adopt different conformations when interacting with potential biological targets. The addition of the hydrochloride component results in protonation of the piperidine nitrogen, forming a quaternary ammonium salt that significantly alters the electronic distribution and solubility properties of the compound.

Relationship to Parent Compound

The parent compound, 2-(4-Methylpiperidin-1-yl)-1-thiophen-2-ylethanone (CID 5081224), differs from the hydrochloride salt only by the absence of the HCl component . The conversion to a hydrochloride salt form is a common pharmaceutical practice to improve stability, solubility, and bioavailability of compounds containing basic nitrogen centers. The parent compound has a molecular weight of 223.34 g/mol, while the hydrochloride salt's molecular weight increases to 259.8 g/mol due to the addition of HCl (36.46 g/mol) .

Table 2: Comparison of Parent Compound and Hydrochloride Salt

| Property | Parent Compound | Hydrochloride Salt |

|---|---|---|

| Name | 2-(4-Methylpiperidin-1-yl)-1-thiophen-2-ylethanone | 2-(4-Methylpiperidin-1-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride |

| Molecular Formula | C12H17NOS | C12H18ClNOS |

| Molecular Weight | 223.34 g/mol | 259.8 g/mol |

| PubChem CID | 5081224 | 71755422 |

| Solubility | Likely less water-soluble | Enhanced water solubility |

| Ionic Character | Neutral | Ionic (salt) |

Structural Features and Functional Groups

The structural features and functional groups of 2-(4-Methylpiperidin-1-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride contribute significantly to its chemical behavior and potential biological activities. The compound contains several key functional groups that determine its reactivity and properties. The thiophene ring is a sulfur-containing aromatic heterocycle that contributes to the compound's electronic properties and potential for π-stacking interactions. The carbonyl group (C=O) can serve as a hydrogen bond acceptor in biological systems and creates a region of partial positive charge on the adjacent carbon atoms, influencing the compound's reactivity .

The piperidine ring introduces a basic nitrogen center that becomes protonated in the hydrochloride salt form. This protonation creates a positively charged quaternary ammonium center that significantly alters the compound's electronic distribution and solubility characteristics. The methyl substituent at the 4-position of the piperidine ring adds steric bulk and hydrophobic character, potentially influencing the compound's binding properties with biological targets.

Applications and Research Significance

Research Applications

2-(4-Methylpiperidin-1-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride has potential applications in various research contexts. As a synthetic organic compound with defined structural features, it may serve as a valuable tool in medicinal chemistry for structure-activity relationship studies. The compound's potential biological activities could be investigated through in vitro assays targeting specific enzymes, receptors, or cellular pathways. Additionally, the compound might be used as a building block or intermediate in the synthesis of more complex molecules with enhanced biological properties.

In the context of drug discovery, compounds containing thiophene rings have been investigated for their potential therapeutic applications across various disease areas. The thiophene ring can serve as a bioisostere for phenyl rings in medicinal chemistry, often with improved pharmacokinetic properties. Similarly, piperidine-containing compounds are prevalent in pharmaceutical research due to their favorable binding properties with various biological targets .

Synthesis and Characterization

Synthetic Approaches

A typical synthetic route might involve the reaction of 4-methylpiperidine with an appropriate thiophene-2-acetyl derivative, such as a thiophene-2-acetyl halide or activated ester. The salt formation would then be accomplished by treating the parent compound with hydrochloric acid in an appropriate solvent system, followed by isolation and purification procedures such as recrystallization.

Analytical Characterization

Analytical characterization of 2-(4-Methylpiperidin-1-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride would typically involve various spectroscopic and chromatographic techniques to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for structural verification, with both proton (1H) and carbon (13C) NMR providing detailed information about the atomic connectivity and environment. Infrared (IR) spectroscopy would help identify key functional groups, particularly the carbonyl group and N-H stretching vibrations characteristic of the protonated amine salt .

Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern of the compound, while elemental analysis would verify the elemental composition matching the proposed molecular formula. High-Performance Liquid Chromatography (HPLC) would be employed to assess the purity of the final compound, which is crucial for research applications. X-ray crystallography, if available, would provide definitive confirmation of the three-dimensional structure and salt formation.

Structure-Activity Relationships

Structural Analogs and Derivatives

2-(4-Methylpiperidin-1-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride belongs to a broader class of compounds combining heterocyclic rings with piperidine moieties. Several structural analogs with potential significance appear in the search results, including 2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one, which differs in having a thiazole ring instead of a thiophene ring and a different connectivity to the piperidine. This structural diversity is significant in medicinal chemistry, where slight modifications to a core structure can dramatically alter biological activity and pharmacokinetic properties.

The structural elements of the compound - specifically the thiophene ring, carbonyl group, and piperidine moiety - are pharmacophoric features found in various bioactive compounds. The thiophene ring can serve as a bioisostere for phenyl rings in drug design, often leading to improved pharmacokinetic properties. The piperidine ring is a common structural motif in many approved drugs and can contribute to binding with various biological targets, including enzymes and receptors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume